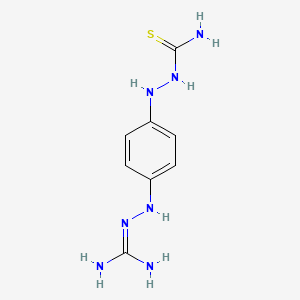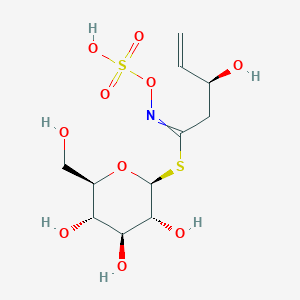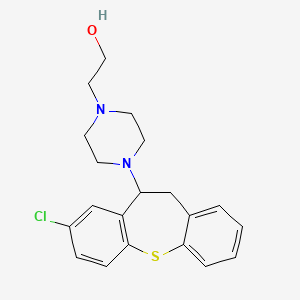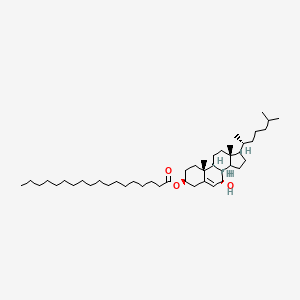![molecular formula C14H13ClN3O3+ B1229478 1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium](/img/structure/B1229478.png)
1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-2-(3-methyl-1-pyridin-1-iumyl)acetamide is a C-nitro compound.
科学的研究の応用
Structural Analysis and Reactivity
- Kataeva et al. (1998) explored the molecular structures of related pyridinium salts, including chloro(2-methoxyphenyl)methyl]pyridinium chloride and chloro(3-nitrophenyl)methyl]pyridinium chloride. Their study involved X-ray single crystal diffraction and semiempirical calculations, providing insights into the reactivity and structural stability of these compounds (Kataeva et al., 1998).
Charge Distribution Studies
- Tafeenko et al. (1996) conducted X-ray structural investigations on compounds similar to 1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium, revealing insights into charge distribution and structural impacts due to nitro-group insertion (Tafeenko et al., 1996).
Application in Spectrophotometric Analysis
- Higuchi et al. (1980) synthesized nitro, bromo, and methyl derivatives of a similar compound for the spectrophotometric determination of anionic surfactants in river waters. This indicates the potential application of such compounds in environmental monitoring and analysis (Higuchi et al., 1980).
Reactivity Towards Reduction
- Research by Bunting and Bolton (1986) on the reactivities of heteroaromatic cations, including pyridinium salts, provides insights into the chemical behavior and reactivity patterns of such compounds, which can be relevant for understanding the properties of 1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium (Bunting & Bolton, 1986).
特性
製品名 |
1-[(2-Chloro-4-nitro-phenylcarbamoyl)-methyl]-3-methyl-pyridinium |
|---|---|
分子式 |
C14H13ClN3O3+ |
分子量 |
306.72 g/mol |
IUPAC名 |
N-(2-chloro-4-nitrophenyl)-2-(3-methylpyridin-1-ium-1-yl)acetamide |
InChI |
InChI=1S/C14H12ClN3O3/c1-10-3-2-6-17(8-10)9-14(19)16-13-5-4-11(18(20)21)7-12(13)15/h2-8H,9H2,1H3/p+1 |
InChIキー |
UGSNLUMKMRAPPZ-UHFFFAOYSA-O |
SMILES |
CC1=C[N+](=CC=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
正規SMILES |
CC1=C[N+](=CC=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)
![(2S)-2-methyl-4-[(2R,13R)-2,8,9,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1229396.png)
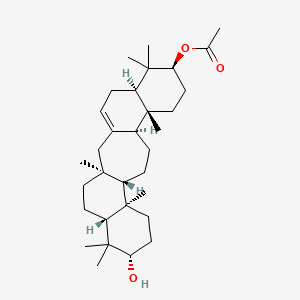


![N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide](/img/structure/B1229405.png)
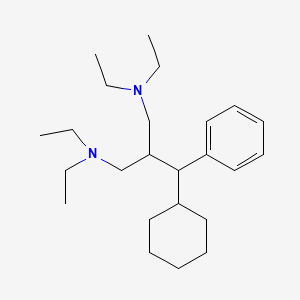
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1229408.png)
